molecular formula C9H13NO5 B15305002 (3S)-4-allyloxycarbonylmorpholine-3-carboxylic acid CAS No. 132946-23-7

(3S)-4-allyloxycarbonylmorpholine-3-carboxylic acid

Cat. No.: B15305002
CAS No.: 132946-23-7
M. Wt: 215.20 g/mol
InChI Key: YKHLDKIRDQFDKE-ZETCQYMHSA-N
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Description

(3S)-4-allyloxycarbonylmorpholine-3-carboxylic acid is a chemical compound with a morpholine ring substituted with an allyloxycarbonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-4-allyloxycarbonylmorpholine-3-carboxylic acid typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.

    Introduction of the Allyloxycarbonyl Group: The allyloxycarbonyl group can be introduced via a reaction with allyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3S)-4-allyloxycarbonylmorpholine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The allyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

(3S)-4-allyloxycarbonylmorpholine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-4-allyloxycarbonylmorpholine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Morpholine-3-carboxylic acid: Lacks the allyloxycarbonyl group.

    4-allyloxycarbonylmorpholine: Lacks the carboxylic acid group.

    N-allylmorpholine: Contains an allyl group instead of an allyloxycarbonyl group.

Uniqueness

(3S)-4-allyloxycarbonylmorpholine-3-carboxylic acid is unique due to the presence of both the allyloxycarbonyl and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

132946-23-7

Molecular Formula

C9H13NO5

Molecular Weight

215.20 g/mol

IUPAC Name

(3S)-4-prop-2-enoxycarbonylmorpholine-3-carboxylic acid

InChI

InChI=1S/C9H13NO5/c1-2-4-15-9(13)10-3-5-14-6-7(10)8(11)12/h2,7H,1,3-6H2,(H,11,12)/t7-/m0/s1

InChI Key

YKHLDKIRDQFDKE-ZETCQYMHSA-N

Isomeric SMILES

C=CCOC(=O)N1CCOC[C@H]1C(=O)O

Canonical SMILES

C=CCOC(=O)N1CCOCC1C(=O)O

Origin of Product

United States

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